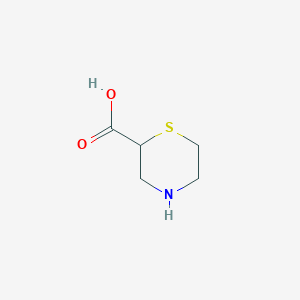

Thiomorpholine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOPRCUIYMBWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304192 | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134676-66-7 | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134676-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Thiomorpholine 2 Carboxylic Acid and Its Derivatives

Strategies for Thiomorpholine (B91149) Ring Formation

The construction of the thiomorpholine nucleus is the foundational step in the synthesis of its derivatives. Various methodologies have been developed, ranging from classical cyclization reactions to modern photochemical and solid-phase techniques.

Photochemical Thiol–Ene Reactions in Continuous Flow Synthesis

A modern and efficient method for thiomorpholine synthesis utilizes a telescoped photochemical thiol–ene reaction and cyclization sequence in a continuous flow system. nih.govresearchgate.net This process uses inexpensive and readily available starting materials: cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govresearchgate.net The key step is a photochemical thiol-ene "click" reaction, which proceeds via a free-radical mechanism. acs.org The reaction is performed under highly concentrated conditions (e.g., 4 M) and is initiated by UV irradiation in the presence of a photocatalyst. nih.govchemrxiv.org

Using 9-fluorenone (B1672902) (0.1–0.5 mol %) as a photocatalyst, the reaction leads to a quantitative yield of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate (a half-mustard). nih.govacs.orgfigshare.com This intermediate is then cyclized in a subsequent step mediated by a base, without the need for isolation. researchgate.net A screen of bases showed that while triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were effective, DIPEA was chosen for the telescoped flow protocol to avoid precipitation issues seen with Et₃N. nih.govacs.org The entire process is robust, as demonstrated by a 7-hour continuous run that produced thiomorpholine at a throughput of 1.8 g/h. researchgate.net

| Parameter | Condition | Citation |

| Starting Materials | Cysteamine hydrochloride, Vinyl chloride | nih.govresearchgate.net |

| Photocatalyst | 9-Fluorenone (0.1–0.5 mol %) | nih.govfigshare.com |

| Concentration | 4 M | nih.govchemrxiv.org |

| Intermediate Yield | Quantitative | nih.govacs.org |

| Cyclization Base | N,N-Diisopropylethylamine (DIPEA) | nih.govacs.org |

| System | Continuous Flow | nih.govresearchgate.net |

Lewis Acid-Mediated Cyclocondensation Reactions

Lewis acids can be employed to mediate the photocatalytic synthesis of thiomorpholines from aldehydes and α-silyl sulfides, known as silicon amine protocol (SLAP) reagents. nih.govorganic-chemistry.org This method uses the photocatalyst Ir(III)[(ppy)₂(dtbbpy)]PF₆, which typically has an oxidation potential insufficient for α-silyl sulfides. nih.gov The addition of a Lewis acid, such as boron trifluoride etherate, induces an alternative photocatalytic cycle. nih.govorganic-chemistry.org The Lewis acid acts as an electron acceptor, reacting with the photoexcited Ir(III)* to generate a more powerfully oxidizing Ir(IV) species. nih.gov This Ir(IV) intermediate is capable of oxidizing the α-silyl sulfide, initiating the cyclization. The process tolerates a variety of aliphatic and aromatic aldehydes, leading to a broad range of substituted thiomorpholine and thiazepane products. nih.gov

Polymer-Supported Synthesis Approaches

Solid-phase synthesis offers a streamlined approach for creating libraries of thiomorpholine derivatives. acs.org In this method, an amino acid building block, such as Fmoc-Cys(Trt)-OH, is immobilized on a polymer support like Wang resin. acs.orgacs.org Following the cleavage of the Fmoc protecting group, the nitrogen is activated, typically by sulfonylation with a reagent like 4-nitrobenzenesulfonyl chloride (NsCl). acs.org The synthesis proceeds through solid-phase N-alkylation and subsequent N-acylation or N-sulfonylation steps. nih.gov The final thiomorpholine derivative is obtained by cleaving the molecule from the resin. acs.orgnih.gov For instance, quantitative ring closure to form thiomorpholines can be achieved using neat trifluoroacetic acid (TFA). acs.org This polymer-supported strategy facilitates purification and allows for the systematic modification of the thiomorpholine scaffold. acs.org

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry at the chiral centers of the thiomorpholine ring is critical for developing pharmacologically active compounds.

Diastereoselective Protocols for Thiomorpholine-2-carboxylic Acid Esters

Stereoselective synthesis of thiomorpholine-3-carboxylic acids has been successfully achieved using a polymer-supported approach. acs.orgnih.gov The synthesis begins with immobilized Fmoc-Cys(Trt)-OH on a solid support. acs.org After a series of reactions to build the N-alkyl-N-sulfonyl/acyl intermediate, the crucial step involves cleavage from the resin. nih.gov The inclusion of a reducing agent, specifically triethylsilane (TES), in the trifluoroacetic acid (TFA) cleavage cocktail results in the stereoselective formation of the saturated morpholine (B109124)/thiomorpholine-3-carboxylic acids. acs.orgacs.org Stereochemical studies of the resulting products confirmed the specific configuration of the newly created stereocenter. acs.orgnih.gov While this method was highly effective for producing saturated morpholines, attempts to prepare saturated thiomorpholines in this manner resulted in an inseparable mixture of the desired product and its unsaturated precursor. acs.org An alternative method for creating thiomorpholine dicarboxylic acid esters involves the reaction of methyl 2,3-dibromopropionate with L-cysteine methyl ester, which forms a mixture of diastereomers that can be separated. consensus.app

Enantioselective Biocatalytic Reduction using Imine Reductases

The asymmetric reduction of cyclic imines using imine reductases (IREDs) has emerged as a powerful and green methodology for the synthesis of chiral heterocyclic amines. figshare.comnih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions. nih.gov The likely precursor for this compound, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, can be enantioselectively reduced to either the (R)- or (S)-enantiomer by selecting the appropriate IRED. nih.gov

The process typically utilizes a whole-cell biocatalyst overexpressing a specific (R)- or (S)-selective IRED. nih.gov A cofactor regeneration system, often employing glucose and glucose dehydrogenase, is integrated to recycle the nicotinamide (B372718) cofactor (NADPH or NADH) required for the reduction. nih.gov The enantiomeric excess (ee) achieved in these reductions is often excellent, frequently exceeding 99%. figshare.comnih.gov

Table 1: Examples of IRED-Catalyzed Asymmetric Reduction of Cyclic Imines

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| 2-Phenyl-2H-1,4-benzoxazine | IRED-Ec-025 | (S)-2-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | >99% | figshare.com |

| 2-Methyl-2H-1,4-benzoxazine | IRED-Ec-025 | (S)-2-Methyl-3,4-dihydro-2H-1,4-benzoxazine | 98% | figshare.com |

| 2-Propylpiperideine | (R)-IRED from Streptomyces sp. GF3587 | (R)-Coniine | >98% | nih.gov |

Structure-guided and semi-rational design of IREDs has enabled the fine-tuning of their stereoselectivity. By identifying key amino acid residues in the active site that interact with the substrate, mutations can be introduced to flip the enantiopreference from (R) to (S) or to enhance the selectivity for a desired enantiomer. nih.gov

Chiral Catalyst-Enabled Asymmetric Syntheses

The use of chiral small-molecule catalysts provides a versatile alternative to biocatalysis for the asymmetric synthesis of this compound. These methods often involve the use of chiral phosphoric acids (CPAs), chiral metal complexes, or organocatalysts to induce enantioselectivity. tcu.edunih.govnih.gov

Chiral phosphoric acids, which are derivatives of BINOL or H8-BINOL, can catalyze a variety of asymmetric transformations, including cyclization reactions that can establish the chiral center of the thiomorpholine ring. nih.gov Similarly, chiral metal complexes, for instance, those based on rhodium or iron with planar chiral ligands, have been successfully employed in the asymmetric synthesis of other chiral heterocycles and could be adapted for the synthesis of this compound. nih.gov The catalyst's chiral environment directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Ring-Opening and Ring-Closure Strategies for Chiral Scaffolds

The construction of the thiomorpholine ring with a defined stereocenter at the 2-position can be achieved through stereoselective ring-closure or ring-opening reactions.

A notable ring-closure strategy involves the polymer-supported synthesis starting from an immobilized chiral amino acid like Fmoc-Cys(Trt)-OH. nih.gov Following N-alkylation and N-acylation/sulfonylation on the solid support, cleavage from the resin can lead to the formation of the dihydrothiazine precursor, which upon reduction, yields the thiomorpholine-3-carboxylic acid. The inclusion of a reducing agent like triethylsilane during cleavage can directly afford the cyclized and reduced product stereoselectively. nih.gov Another powerful ring-closure method is the photochemical thiol-ene reaction between a thiol and an alkene, followed by a base-mediated cyclization to form the thiomorpholine ring. researchgate.netchemrxiv.org

Asymmetric ring-opening of activated small rings, such as 2-tosyl-1,2-oxazetidine, with appropriate nucleophiles can lead to the formation of substituted morpholine congeners, a strategy that could be adapted for thiomorpholine synthesis. nih.govacs.org

Functionalization and Derivatization of the this compound Scaffold

The carboxylic acid moiety of this compound is a prime site for further chemical modifications, allowing for its incorporation into larger molecules such as peptides and other derivatives.

Reactions at the Carboxylic Acid Moiety

The formation of an amide bond, a key linkage in peptides and many pharmaceuticals, is a common transformation of the carboxylic acid group of this compound. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated using a coupling reagent. uni-kiel.deucalgary.ca

A widely used class of coupling reagents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgkhanacademy.org The mechanism of DCC-mediated amidation involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and N,N'-dicyclohexylurea as a byproduct. wikipedia.org

To suppress potential side reactions and racemization at the chiral center, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often included in the reaction mixture. uni-kiel.de These additives react with the O-acylisourea to form an active ester, which is less reactive and more selective towards the amine, thus minimizing epimerization. uni-kiel.de A variety of other modern coupling reagents, including phosphonium (B103445) and uronium salts like HATU and PyBOP, are also highly effective for amidation reactions. uni-kiel.de

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Tripyrrolidinophosphine oxide |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea |

The carboxylic acid group of this compound can be readily converted into esters and thioesters.

Esterification is typically achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgathabascau.calibretexts.org This is an equilibrium reaction, and to drive it towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Thioesterification , the formation of a thioester, can be accomplished through several methods. One common approach is the reaction of the carboxylic acid with a thiol in the presence of a dehydrating agent, such as DCC. wikipedia.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acid chloride, which then reacts with a thiol or its salt. wikipedia.org Another method involves the use of Lawesson's reagent to directly convert the carboxylic acid to the corresponding thioacid, which can then be alkylated to form the thioester. nih.gov More recently, photochemical methods for the synthesis of thioesters from carboxylic acids have also been developed. researchgate.netorganic-chemistry.org Thioesters are valuable intermediates in organic synthesis, particularly in native chemical ligation for the construction of peptides. libretexts.org

Formation of Acyl Chlorides

The conversion of the carboxylic acid functional group in this compound to a more reactive acyl chloride (or acid chloride) is a fundamental step for further derivatization, such as in the synthesis of amides and esters. This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

Common and effective reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comchemistrysteps.com

The reaction with thionyl chloride is widely used. It converts the carboxylic acid into the corresponding acyl chloride, with the convenient by-products of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture. masterorganicchemistry.comyoutube.com The mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. This forms an acyl chlorosulfite intermediate, which is highly reactive. A chloride ion, generated during the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to SO₂ and HCl. youtube.comlibretexts.org

General Reaction with Thionyl Chloride

In this reaction, R-COOH represents this compound.

The resulting acyl chloride is significantly more reactive than the parent carboxylic acid, making it a key intermediate in organic synthesis. masterorganicchemistry.comyoutube.com

Modifications of the Thiomorpholine Ring System

N-Substitution Strategies

The nitrogen atom within the thiomorpholine ring is a secondary amine, which allows for a variety of substitution reactions to produce a diverse range of derivatives. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties. nih.govjchemrev.com

N-Acylation and N-Sulfonylation: The nitrogen can be acylated or sulfonylated to form amides and sulfonamides, respectively. In a polymer-supported synthetic approach for the related thiomorpholine-3-carboxylic acid, the secondary amine was successfully acylated using various reagents, including Fmoc-Gly-OH, and sulfonylated with compounds like 4-nitrobenzenesulfonyl chloride. nih.gov These reactions typically proceed with high conversion rates. nih.gov

N-Alkylation: Direct N-alkylation can be achieved by reacting the thiomorpholine nitrogen with alkyl halides. For instance, in the synthesis of nicotianamine, a related heterocyclic compound, tert-butyl L-azetidine-2-carboxylate was successfully N-alkylated using an iodide intermediate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). clockss.org This strategy is applicable to the thiomorpholine nucleus for introducing various alkyl groups.

A variety of N-substituents have been introduced to the thiomorpholine scaffold to create compounds with specific biological activities, such as antioxidant and hypolipidemic properties. nih.govjchemrev.com

Interactive Table: Examples of N-Substitution Reactions

| Starting Material | Reagent | Base | Product Type |

|---|---|---|---|

| Thiomorpholine-3-carboxylic acid (on solid support) | 4-nitrobenzenesulfonyl chloride | - | N-Sulfonamide |

| Thiomorpholine-3-carboxylic acid (on solid support) | Fmoc-Gly-OH | - | N-Acyl (Amide) |

| Thiomorpholine | Cinnamic acid derivatives | - | N-Cinnamoyl |

| L-Azetidine-2-carboxylate (analogous) | Alkyl iodide | DIPEA | N-Alkyl |

Sulfur Oxidation and Sulfone Formation

The sulfur atom in the thiomorpholine ring exists as a thioether, which can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone (thiomorpholine-1,1-dioxide). This modification significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule.

The synthesis of thiomorpholine-1,1-dioxide is typically achieved through the oxidation of thiomorpholine. nbinno.com Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and potassium permanganate. nbinno.com The reaction with H₂O₂ is often catalyzed by a metal complex. Studies have shown that the oxidation of thioethers to sulfones can be efficiently carried out using 30% hydrogen peroxide in the presence of a suitable catalyst. nih.gov The choice of catalyst can sometimes determine the selectivity between the sulfoxide and sulfone products.

This oxidation is a key step in the synthesis of various biologically active compounds. For example, replacing the morpholine ring in the antibiotic linezolid (B1675486) with a thiomorpholine S,S-dioxide scaffold has been explored to create new antibacterial agents. jchemrev.com

Interactive Table: Sulfur Oxidation Reactions

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Thiomorpholine | Hydrogen Peroxide (H₂O₂) | Thiomorpholine-1,1-dioxide (Sulfone) |

| Thiomorpholine | Potassium Permanganate (KMnO₄) | Thiomorpholine-1,1-dioxide (Sulfone) |

| Thioether | Hydrogen Peroxide (H₂O₂) / Catalyst | Sulfoxide or Sulfone |

Introduction of Substituents on the Ring Carbons

The synthesis of thiomorpholine derivatives with substituents on the carbon atoms of the heterocyclic ring allows for fine-tuning of the molecule's structure and function. jchemrev.com These derivatives are often prepared using synthetic routes that build the ring from already substituted precursors or through modification of the pre-formed ring. jchemrev.comacs.orgnih.gov

One approach involves starting with functionalized building blocks. For example, thiomorpholin-3-one (B1266464) can be synthesized from ethyl mercaptoacetate (B1236969) and aziridine, which can then be reduced to thiomorpholine. acs.orgnih.gov By using substituted versions of these precursors, one can introduce functionality at various positions on the ring.

Another strategy involves creating derivatives from the thiomorpholine core. Research has been conducted on the synthesis of 2-substituted-3-oxoperhydro-2H-1,4-thiazine-5-carboxylic acids, indicating that modifications at the C2 position are feasible. amanote.com Furthermore, computational models have suggested that the C6 position of the thiomorpholine ring in certain inhibitors is solvent-exposed and can be altered by adding a substituent with minimal loss of activity, highlighting a strategic position for modification. jchemrev.com

Various synthetic schemes have been developed to produce thiomorpholine analogues with substitutions at multiple positions on the heterocycle, leading to a wide array of derivatives. jchemrev.com

Interactive Table: Examples of Ring-Substituted Thiomorpholine Derivatives

| Derivative Class | Position of Substitution | Synthetic Precursor/Method |

|---|---|---|

| 2-Substituted-3-oxoperhydro-2H-1,4-thiazine-5-carboxylic acids | C2 | Reaction with Thionyl Chloride |

| Thiomorpholine-3-carboxylic acid derivatives | C3 | Synthesis from Fmoc-Cys(Trt)-OH |

| Thiomorpholine-bearing compounds | C6 (proposed) | Modification of existing scaffold |

Mechanistic Organic Chemistry of Thiomorpholine 2 Carboxylic Acid Reactions

Detailed Reaction Mechanisms of Thiomorpholine-2-carboxylic Acid Synthesis and Derivatization

The synthesis of the thiomorpholine (B91149) core and its carboxylic acid derivatives can be achieved through various mechanistic pathways. A significant approach involves the stereoselective, polymer-supported synthesis starting from readily available amino acids. nih.gov

One key method utilizes immobilized Fmoc-Cys(Trt)-OH on a solid support. This solid-phase synthesis proceeds through the formation of N-alkyl-N-sulfonyl/acyl intermediates. The final target compounds, specifically thiomorpholine-3-carboxylic acids (a regioisomer of the title compound), are obtained via cleavage from the resin using trifluoroacetic acid. The inclusion of a reducing agent like triethylsilane in the cleavage cocktail leads to the stereoselective formation of the saturated thiomorpholine ring system. nih.gov Stereochemical studies of related morpholine (B109124) syntheses have revealed the specific configuration of the newly created stereocenter, highlighting the controlled nature of these cyclization reactions. nih.gov

Another fundamental reaction for creating the thiomorpholine skeleton is the photochemical thiol-ene reaction. nih.govresearchgate.net This approach, often performed in a continuous flow setup, typically involves the reaction of cysteamine (B1669678) with an alkene equivalent, such as vinyl chloride. nih.govchemrxiv.org The mechanism is a free-radical chain reaction. Initiation is achieved through UV irradiation, sometimes with a photoinitiator, which generates a thiyl radical from the cysteamine. This radical then adds across the double bond of the alkene to form a carbon-centered radical intermediate. A subsequent hydrogen atom transfer from another molecule of the thiol propagates the chain and yields the linear adduct, a "half-mustard" intermediate (e.g., 2-(2-chloroethylthio)ethylamine). nih.gov The synthesis of the thiomorpholine ring is completed by a base-mediated intramolecular cyclization, where the amine nitrogen displaces the leaving group (e.g., chloride), forming the six-membered heterocycle. nih.govresearchgate.net

While not specific to this compound, the synthesis of substituted 5-oxo-morpholine-2-carboxylic acids provides mechanistic insights into ring formation. academie-sciences.fr This reaction occurs between diglycolic anhydride (B1165640) and an imine in a solvent like p-xylene (B151628) under reflux. The reaction proceeds to form 3,4-disubstituted 5-oxo-morpholin-2-carboxylic acids. The steric course of this reaction has been studied, and the relative configuration of the products can be determined, providing a basis for understanding stereocontrol in the formation of related heterocyclic carboxylic acids. academie-sciences.fr

Table 1: Summary of Synthetic Approaches for Thiomorpholine and Related Heterocyclic Carboxylic Acids

| Starting Materials | Key Reaction Type | Intermediates | Product Type | Reference |

|---|---|---|---|---|

| Immobilized Fmoc-Cys(Trt)-OH | Solid-phase synthesis, Reductive cyclization | N-alkyl-N-sulfonyl/acyl intermediates | Thiomorpholine-3-carboxylic acid | nih.gov |

| Cysteamine hydrochloride, Vinyl chloride | Photochemical thiol-ene, Base-mediated cyclization | Thiyl radical, "Half-mustard" adduct | Thiomorpholine | nih.govresearchgate.net |

Catalytic Pathways and Transition State Analysis

Catalysis plays a crucial role in the efficient synthesis of the thiomorpholine ring. In the photochemical thiol-ene reaction for thiomorpholine synthesis, photocatalysts are often employed to accelerate the process. nih.gov An inexpensive organic photocatalyst, 9-fluorenone (B1672902), has been used effectively. nih.govresearchgate.net The catalytic pathway can follow two potential mechanisms. One possibility is a single electron transfer (SET) pathway, where the excited state of 9-fluorenone oxidizes the thiol (cysteamine) to initiate the radical chain. Alternatively, an energy transfer mechanism may be operative. However, distinguishing between these two pathways experimentally can be challenging. nih.gov More expensive metal catalysts, such as ruthenium complexes, are also known to catalyze similar thiol-ene reactions via a SET mechanism. nih.gov

Transition state analysis is critical for understanding and predicting the stereochemical outcomes of these reactions. In the synthesis of diastereomeric 5-oxo-morpholin-2-carboxylic acids, the conformation of the morpholinone ring in the transition state dictates the final stereochemistry. academie-sciences.fr Analysis using NMR spectroscopy and X-ray crystallography indicates that the morpholinone ring can adopt conformations such as a half-chair or an envelope. academie-sciences.fr The spatial orientation of substituents is determined by these conformations. For example, in one observed crystal structure, the ester group at C-2 and a phenyl substituent at C-3 adopt axial and pseudoaxial orientations, respectively, which influences the relative stereochemistry. academie-sciences.fr In other systems, the diastereoselectivity of reactions to form substituted morpholines has been attributed to the avoidance of pseudo A(1,3) strain between substituents on the ring and the nitrogen atom, as well as the anomeric effect involving the ring's oxygen atom. acs.org

Table 2: Catalysts in Thiomorpholine Synthesis

| Catalyst | Reaction | Proposed Catalytic Role | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| 9-Fluorenone | Photochemical Thiol-Ene Reaction | Photocatalyst to initiate radical formation | Single Electron Transfer (SET) or Energy Transfer | nih.govresearchgate.net |

| Ru(bpz)₃(PF₆)₂ | Photochemical Thiol-Ene Reaction | Photocatalyst (metal-based) | Single Electron Transfer (SET) | nih.gov |

Bioactivation Mechanisms and Enzyme-Mediated Transformations

Thiomorpholine-carboxylic acids can undergo significant transformations mediated by biological systems. The bioactivation of L-thiomorpholine-3-carboxylic acid, a close structural analog, has been studied in rat kidney cells. nih.gov The enzyme responsible for its metabolism was identified as L-amino acid oxidase. The mechanism involves the enzymatic oxidation of the secondary amine within the thiomorpholine ring, leading to the formation of a reactive imine intermediate, specifically 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This imine is an electrophilic species and its formation is considered a key step in the bioactivation of the parent compound. The formation of this intermediate was confirmed by trapping it with sodium borodeuteride, which reduced the imine to form a deuterated version of the original thiomorpholine-carboxylic acid. nih.gov

In microorganisms, the thiomorpholine ring itself is subject to enzymatic degradation. In Mycobacterium aurum, a cytochrome P450 enzyme system is involved in the oxidation of thiomorpholine. nih.gov In situ NMR monitoring of the biodegradation process revealed a clear metabolic pathway. The initial step is the S-oxidation of the ring's sulfur atom, a reaction characteristic of cytochrome P450 enzymes, to produce thiomorpholine-S-oxide. nih.govresearchgate.net This is followed by a cleavage of the heterocyclic ring, leading to the formation of thiodiglycolic acid. nih.gov This pathway demonstrates an enzyme-mediated C-N bond cleavage as a key step in the degradation of the thiomorpholine scaffold. nih.govresearchgate.net

Table 3: Enzymatic Transformations of Thiomorpholine and its Derivatives

| Compound | Enzyme System | Key Transformation | Intermediate(s) | Final Product(s) | Reference |

|---|---|---|---|---|---|

| L-Thiomorpholine-3-carboxylic acid | L-amino acid oxidase (rat kidney) | Oxidation / Dehydrogenation | 5,6-Dihydro-2H-1,4-thiazine-3-carboxylic acid (imine) | Not specified | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of thiomorpholine-2-carboxylic acid, offering detailed insights into its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are fundamental for confirming the basic structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different proton environments within the molecule. The protons on the thiomorpholine (B91149) ring typically appear in the range of δ 2.8–3.2 ppm. The acidic proton of the carboxylic acid group is highly deshielded and characteristically appears far downfield, in the region of δ 10–12 ppm. libretexts.org The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid group is significantly deshielded due to the electron-withdrawing effect of the two oxygen atoms, typically resonating between 170 and 185 ppm. princeton.edu The carbons within the thiomorpholine ring will have distinct chemical shifts, providing further evidence for the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10-12 | 170-185 |

| Ring Protons/Carbons | 2.8-4.0 | 40-70 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, DEPT-135) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum establish the connectivity of the protons within the thiomorpholine ring, allowing for a sequential walk-through of the spin system. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comhmdb.canih.govcolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, enabling the definitive assignment of the carbon skeleton. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This spectral editing technique differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, like the carboxylic acid carbon, are absent. researchgate.net This information, combined with HSQC data, provides a robust method for assigning all carbon resonances.

Conformational Analysis via NMR

The six-membered thiomorpholine ring can adopt various conformations, with the chair form being the most stable. NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide detailed information about the preferred conformation in solution. nih.govnih.gov The magnitude of the coupling constants between adjacent protons in the ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings, the relative orientation of the substituents on the ring, including the carboxylic acid group, can be determined, shedding light on the molecule's three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound (C₅H₉NO₂S) with a high degree of confidence. For instance, the theoretical [M+H]⁺ ion for this compound is 148.0432. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it an essential tool for confirming the identity of the synthesized or isolated compound.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com The fragmentation of the thiomorpholine ring will also produce characteristic ions. Analysis of these fragment ions provides valuable information for confirming the structure of this compound and distinguishing it from its isomers. libretexts.orgyoutube.comnist.govlew.romiamioh.edu

Table 2: Common Fragment Ions in the Mass Spectrum of Carboxylic Acids

| Fragment | Mass Loss (Da) | Description |

| [M-OH]⁺ | 17 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | 45 | Loss of the carboxylic acid group |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for creating a unique "fingerprint" of its molecular structure.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are indicative of specific bond types.

The presence of the carboxylic acid moiety gives rise to several distinct and identifiable peaks in the IR spectrum. A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.comlibretexts.orgcore.ac.uk This broadness is a result of the strong hydrogen bonding interactions between molecules. orgchemboulder.com Superimposed on this broad O-H band are the sharper C-H stretching bands. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid is another prominent feature, appearing as a strong and intense absorption band typically in the range of 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The exact position of this band can be influenced by factors such as dimerization and hydrogen bonding. orgchemboulder.comlibretexts.org Additionally, the C-O stretching vibration of the carboxylic acid is expected to appear in the 1320-1210 cm⁻¹ region. orgchemboulder.comlibretexts.org The O-H bending vibrations can also be observed, often in the regions of 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

The thiomorpholine ring also contributes to the IR spectrum. The N-H stretching vibration of the secondary amine within the ring would typically appear in the 3200-3600 cm⁻¹ range as a medium intensity peak. core.ac.uk The presence of a single peak in this region would indicate a secondary amine. libretexts.org The C-S stretching vibrations within the thiophene (B33073) ring of a related compound, 2-thiophene carboxylic acid, have been identified at 852 and 649 cm⁻¹ in theoretical calculations, with experimental peaks observed at 647/637 cm⁻¹. iosrjournals.org While not directly this compound, this provides an analogous reference for the expected region of C-S stretching.

A summary of the expected characteristic IR absorption frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Intense |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | Medium |

| Amine | N-H Stretch | 3200-3600 | Medium |

| Thioether | C-S Stretch | ~850-600 | Variable |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly valuable for generating a detailed structural fingerprint of a molecule. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations with a change in polarizability.

For a molecule like this compound, Raman spectroscopy can reveal subtle structural details and is highly sensitive to the molecular backbone and ring vibrations. The technique is particularly useful in distinguishing between different polymorphic forms of a compound, as the crystal lattice interactions can influence the Raman spectrum. americanpharmaceuticalreview.com Differences in the Raman spectra of polymorphs can manifest as changes in frequency, intensity, and the number of bands. americanpharmaceuticalreview.com

In the context of carboxylic acids, Raman spectroscopy has been used to study intermolecular interactions and the formation of dimers and oligomers in solution. rsc.org For instance, the C=O stretching vibration, which is strong in the IR spectrum, will also be present in the Raman spectrum. The symmetric stretching of the C-S bond in the thiomorpholine ring is expected to be a strong feature in the Raman spectrum. Studies on related cyclic compounds like morpholine (B109124) have utilized Raman spectroscopy to analyze conformational changes in different media. researchgate.net For example, the morpholine ring stretching vibration has been noted around 1040 cm⁻¹. researchgate.net

The low-frequency region of the Raman spectrum (below 200 cm⁻¹) can provide information about lattice vibrations, which are directly related to the crystal packing and intermolecular interactions in the solid state. nih.gov This makes Raman spectroscopy a powerful tool for characterizing the solid-state structure of this compound.

X-ray Crystallography for Solid-State Structure and Conformational Rigidity Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the thiomorpholine ring. Six-membered rings like morpholine can exist in different conformations, such as a chair or a boat, and the substituents on the ring can occupy either axial or equatorial positions. academie-sciences.fr X-ray analysis would definitively establish the preferred conformation of the thiomorpholine ring in the crystal lattice and the relative orientation of the carboxylic acid group.

Furthermore, X-ray crystallography provides invaluable information about the intermolecular interactions that stabilize the crystal structure. In the case of this compound, this would include details of the hydrogen bonding network formed by the carboxylic acid groups and the secondary amine. The analysis of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis, a tool often used in conjunction with X-ray crystallography, can be employed to visualize and quantify these intermolecular contacts. mdpi.com The conformational rigidity of the molecule in the solid state can also be assessed from the crystallographic data.

Computational Chemistry and Molecular Modeling of Thiomorpholine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of compounds like Thiomorpholine-2-carboxylic acid.

DFT calculations are utilized to analyze the electronic structure of this compound, providing a foundation for understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, in related thiophene-carboxylic acid derivatives, the HOMO and LUMO are often localized over different parts of the molecule, guiding predictions about reactivity. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are rich or deficient in electrons, which is critical for understanding non-covalent interactions. researchgate.netresearchgate.net

Table 1: Key Electronic Properties Calculated via DFT (Note: This table is illustrative of typical DFT outputs. Specific values for this compound would require dedicated computational studies.)

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | Measures the molecule's resistance to oxidation. |

These theoretical calculations help in comparing the reactivity of different structural isomers or derivatives. researchgate.net

The three-dimensional structure of this compound is not rigid. The thiomorpholine (B91149) ring can adopt different conformations (e.g., chair, boat), and rotation can occur around the single bond connecting the carboxylic acid group to the ring. DFT calculations are essential for determining the relative energies of these different conformers to identify the most stable structures. researchgate.netnih.gov

The analysis involves constructing a potential energy surface (PES) or a free energy landscape by systematically changing key dihedral angles and calculating the corresponding energy. chemrxiv.org For the carboxylic acid group, the syn and anti conformations, defined by the O=C-O-H dihedral angle, are of particular interest. It is generally understood that the syn conformation is significantly more stable than the anti state due to energetic penalties. nih.gov The energy barrier between these states, which can be calculated using DFT, influences the molecule's structural dynamics and its interactions with its environment. nih.govnih.gov The presence of solvents can also modulate these energy landscapes. chemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings, such as water or a protein binding site. nih.govnih.gov

MD simulations can be used to analyze the stability of different conformations and the transitions between them. mdpi.com A key analysis performed on MD trajectories is the Root Mean Square Fluctuation (RMSF), which measures the average deviation of each atom from its mean position. In a study of thiomorpholine derivatives interacting with the ACE2 receptor, RMSF analysis showed how the binding of an inhibitor could stabilize or destabilize specific regions of the protein. nih.gov For example, one thiomorpholine compound was observed to increase the RMSF of certain residues, indicating a destabilization of their mobility upon binding. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic biological environment. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). semanticscholar.org This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein recognition. nih.gov

The process involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). A more negative score generally indicates a more favorable binding interaction. researchgate.net

In a computational study, various thiomorpholine-based compounds were evaluated as potential inhibitors of the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor. nih.gov The docking simulations identified key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the amino acid residues in the binding pocket. nih.gov Such studies can reveal which chemical modifications on the thiomorpholine scaffold might enhance binding affinity and inhibitory activity. sid.ir

Table 2: Illustrative Molecular Docking Results for a Thiomorpholine Derivative (LQM324) with ACE2 Receptor (Source: Adapted from data on thiomorpholine compounds evaluated in silico. nih.gov)

| Parameter | Value/Description | Significance |

|---|---|---|

| Target Protein | ACE2 Receptor | Receptor involved in SARS-CoV-2 viral entry. nih.gov |

| Binding Energy | Varies by compound | Predicts the strength of the ligand-receptor interaction. |

| Interacting Residues | ASN63, ASN121 (example regions) | Amino acids in the protein's binding site that form contacts with the ligand. nih.gov |

| Interaction Types | Hydrogen bonds, hydrophobic interactions | The specific non-covalent forces stabilizing the complex. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug design process. researchgate.net

A QSAR study for a series of this compound derivatives would involve several steps. First, a set of derivatives with experimentally measured biological activity (e.g., enzyme inhibition) would be gathered. Next, various molecular descriptors (physicochemical properties, 2D/3D structural features) would be calculated for each compound. nih.gov Finally, statistical methods or machine learning algorithms are used to develop an equation that links the descriptors to the activity.

While specific QSAR models for this compound are not prominently documented, the methodology is widely applied. For instance, QSAR models have been successfully developed for quinoline (B57606) derivatives to predict their inhibitory activity against P-glycoprotein, a protein involved in cancer drug resistance. nih.gov Such a model for thiomorpholine compounds could guide the synthesis of new derivatives with enhanced potency.

In Silico Evaluation and Computational Prediction of Biological Interactions

In silico evaluation encompasses a broad range of computational methods, including docking and MD simulations, to predict how a molecule like this compound will interact with biological systems. nih.gov This approach allows for rapid screening of compounds against various targets before committing to expensive and time-consuming laboratory experiments.

A notable example is the in silico investigation of thiomorpholine-based compounds as potential inhibitors of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor. nih.gov This study used a combination of molecular docking to predict binding modes and MD simulations to assess the stability of the resulting protein-ligand complexes. The results indicated that certain derivatives could effectively weaken the interaction between the viral protein and its human receptor, suggesting them as potential antiviral candidates worthy of further experimental testing. nih.gov This highlights how computational predictions can serve as a critical starting point for discovering new therapeutic agents. nih.gov

Biochemical and Pharmacological Investigations of Thiomorpholine 2 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

The unique structural features of thiomorpholine-2-carboxylic acid, including the thiomorpholine (B91149) ring and a carboxylic acid group, make it a scaffold of interest for designing enzyme inhibitors. The sulfur atom and the carboxylic acid moiety can participate in crucial interactions with the active sites of various enzymes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Thiomorpholine derivatives have been identified as potential inhibitors of Dipeptidyl Peptidase IV (DPP-IV). nih.gov DPP-IV is a key enzyme in glucose metabolism; it inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of these hormones are increased, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, ultimately helping to lower blood glucose levels.

The development of DPP-IV inhibitors is a well-established therapeutic strategy for managing type 2 diabetes. The thiomorpholine scaffold is considered a valuable component in the pharmacophore for designing novel DPP-IV inhibitors, highlighting its potential in the development of new antidiabetic agents. nih.gov Computational studies on similar carboxylic acid-containing heterocyclic compounds, like proline derivatives, have been used to design and predict the binding affinity of new molecules to the DPP-IV enzyme.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of this compound are also investigated for their potential to inhibit matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-2, is associated with the progression of various diseases, including cancer, where they facilitate tumor invasion and metastasis.

The catalytic activity of MMPs relies on a zinc ion located in the active site, which is coordinated by three histidine residues. Compounds that can effectively bind to this catalytic zinc ion are potential inhibitors. Carboxylate groups are recognized as effective zinc-binding groups (ZBGs) in MMP inhibitors. This makes carboxylic acid derivatives, including those from the thiomorpholine class, promising candidates for MMP inhibition.

Research on other heterocyclic carboxylic acid derivatives has demonstrated the viability of this approach. For instance, a study focusing on imidazole (B134444) and thiazole (B1198619) carboxylic acid-based compounds found them to be effective inhibitors of MMP-2, with some derivatives showing significant cardio-cytoprotective effects in preclinical models.

L-amino Acid Oxidase (LAAO) Mediated Bioactivation

There is currently no publicly available research data specifically investigating the L-amino acid oxidase (LAAO) mediated bioactivation of this compound or its derivatives.

Antimicrobial Activity Evaluation

The thiomorpholine scaffold has been extensively studied for its antimicrobial properties. The presence of the sulfur atom within the heterocyclic ring is considered a significant contributor to its biological activity against various pathogens.

Antibacterial Efficacy and Mechanism of Action

This compound (TMCA) and its derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the disruption of critical cellular processes. One suggested mechanism is the interference with bacterial cell wall synthesis, which compromises the structural integrity of the bacterium, leading to cell death. Another potential mode of action is the disruption of essential metabolic pathways.

Further research into structurally related compounds has provided more specific mechanistic insights. For example, a novel thiophenyl-pyrimidine derivative was found to exert its bactericidal effects by inhibiting the polymerization of the FtsZ protein. FtsZ is a crucial protein that forms a ring structure at the site of cell division; its inhibition prevents bacterial cytokinesis and leads to cell death. This compound showed particular efficacy against drug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Similarly, derivatives of quinoxaline-2-carboxylic acid have been shown to act as DNA-damaging agents, representing another pathway for antibacterial action.

Table 1: Antibacterial Activity of a Thiophenyl-pyrimidine Derivative (F20) This table is based on data for a related thiophenyl-pyrimidine derivative, illustrating the potential of this class of compounds.

| Bacterial Strain | Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| S. aureus ATCC29213 | Gram-positive | 24 | |

| MRSA ATCC33591 | Gram-positive (Resistant) | 24 | |

| VRE E. faecalis ATCC51299 | Gram-positive (Resistant) | 48 | |

| VRE E. faecium EF07 | Gram-positive (Resistant) | 48 |

Antifungal Properties

In addition to their antibacterial effects, this compound and its derivatives have been shown to possess antifungal properties. This broad-spectrum antimicrobial activity makes the thiomorpholine scaffold a versatile starting point for the development of new anti-infective agents. The mechanism of antifungal action is believed to be similar to its antibacterial effects, primarily involving the disruption of the fungal cell wall or interference with vital metabolic processes.

Antiviral Properties

Derivatives containing structural elements related to this compound, such as substituted thiophenes, have been evaluated for their potential as antiviral agents. Research into diarylsulfone derivatives has led to the synthesis and evaluation of a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes. Within this class, certain 2-aminothiophenes demonstrated moderate and selective activity against Human Immunodeficiency Virus type 1 (HIV-1).

Furthermore, related thienylcarboxamide derivatives have been identified as effective agents against both human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Mechanistic studies revealed that these compounds function by inhibiting the transactivation of viral early gene promoters by essential viral proteins, such as HCMV IE2 and VZV IE62, without affecting the expression of the initial immediate-early genes themselves. nih.gov This targeted action disrupts the viral replication cycle at a crucial stage.

Anticancer Potential and Cytotoxic Activity Assessment

The thiomorpholine scaffold is a component of various compounds assessed for their anticancer and cytotoxic effects against several human cancer cell lines. jchemrev.comnih.gov For instance, a series of N-azole substituted thiomorpholine derivatives were synthesized and evaluated for their cytotoxic potential. nih.gov One notable compound, a thiazolyl thiomorpholine featuring a chloro substituent on an aromatic ring, was identified as a significant lead molecule for its activity against A549 lung cancer and HeLa cervical cancer cells. nih.gov Other studies have explored different thiomorpholine derivatives, revealing potent cytotoxicity against breast cancer cell lines like MCF-7. jchemrev.com The data from these investigations highlight how substitutions on the thiomorpholine ring system can modulate cytotoxic efficacy.

Click on the headers to sort the data.

| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazolyl thiomorpholine (with chloro substituent) | A549 (Lung) | 10.1 µM | nih.gov |

| Thiazolyl thiomorpholine (with chloro substituent) | HeLa (Cervical) | 30.0 µM | nih.gov |

| Substituted Thiomorpholine Derivative | MCF-7 (Breast) | 7.08 ± 0.42 µmol/L | jchemrev.com |

| Substituted Thiomorpholine Derivative | HepG2 (Liver) | 19.95 ± 0.63 µmol/L | jchemrev.com |

Anti-inflammatory Properties

Derivatives incorporating the thiomorpholine or structurally similar thiophene (B33073) rings exhibit significant anti-inflammatory properties. jchemrev.comresearchgate.net Their mechanism of action often involves the dual inhibition of key enzymes in the inflammatory cascade: cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-lipoxygenase (5-LOX) is involved in the production of leukotrienes. By inhibiting these pathways, these compounds can effectively reduce inflammation.

For example, a series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been shown to be potent dual inhibitors of 5-LOX and COX-1. nih.gov Similarly, certain thiophene derivatives have been engineered to possess high selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The morpholinoacetamide-thiophene hybrid, for instance, has been identified as a promising lead for developing new anti-inflammatory agents that act as dual COX-2/5-LOX inhibitors. nih.gov

Role as a Pharmacophore in Rational Drug Design and Prodrug Strategies

The thiomorpholine ring is considered a privileged scaffold in drug discovery, frequently employed as a central pharmacophore in rational drug design. jchemrev.comresearchgate.net Its structural and electronic properties allow it to serve as a versatile building block for creating compounds that can interact with a wide array of biological targets. jchemrev.comjchemrev.com

The presence of the carboxylic acid group in this compound presents a key opportunity for prodrug strategies. researchgate.netnumberanalytics.com Carboxylic acids are often crucial for binding to a biological target but can be ionized at physiological pH, which may hinder their ability to cross cellular membranes and limit oral bioavailability. researchgate.net A common and effective strategy to overcome this is to convert the carboxylic acid into an ester prodrug. researchgate.netnih.govuobabylon.edu.iq This modification masks the polar carboxyl group, increasing the molecule's lipophilicity and enhancing its absorption. uobabylon.edu.iqmdpi.com Once absorbed into the body, the ester linkage is cleaved by ubiquitous esterase enzymes, releasing the active carboxylic acid-containing drug at its site of action. uobabylon.edu.iq This approach has been widely used to improve the pharmacokinetic profiles of drugs containing a carboxylic acid moiety. numberanalytics.comnih.gov

The this compound framework is an integral part of various selective enzyme inhibitors designed to target specific pathologies. jchemrev.comjchemrev.com

Tumor Necrosis Factor-α-Converting Enzyme (TACE) Inhibitors : A series of TACE inhibitors incorporating a thiomorpholine sulfonamide hydroxamate structure have been developed. jchemrev.comnih.gov These compounds have demonstrated excellent potency against the isolated TACE enzyme and have shown oral activity in models of inflammation, marking them as potential candidates for treating conditions like rheumatoid arthritis. jchemrev.comnih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Thiomorpholine-bearing compounds have been designed as inhibitors of DPP-IV, an enzyme that deactivates incretin hormones responsible for regulating blood sugar. jchemrev.comjchemrev.compatentcut.com By inhibiting DPP-IV, these compounds can be effective in treating type 2 diabetes. jchemrev.compatentcut.com Synthesized derivatives have shown significant in vitro inhibitory activity, with IC₅₀ values in the low micromolar range. jchemrev.com

Squalene (B77637) Synthase Inhibitors : The thiomorpholine scaffold has been used to develop inhibitors of squalene synthase, an enzyme involved in the cholesterol biosynthesis pathway. jchemrev.comjchemrev.comnih.govnih.gov The plausible mechanism involves the inhibition of this enzyme, which reduces cholesterol formation. jchemrev.comjchemrev.com These derivatives have also been shown to decrease plasma triglycerides and low-density lipoprotein (LDL) levels, indicating their potential as antiatherogenic agents. jchemrev.comnih.gov

Click on the headers to sort the data.

| Enzyme Target | Derivative Class | Activity (IC₅₀) | Reference |

|---|---|---|---|

| DPP-IV | Thiomorpholine-bearing compound 16c | 3.40 µmol/L | jchemrev.com |

| DPP-IV | Thiomorpholine-bearing compound 16b | 6.29 µmol/L | jchemrev.com |

| DPP-IV | Thiomorpholine-bearing compound 16a | 6.93 µmol/L | jchemrev.com |

| TACE | Thiomorpholine sulfonamide hydroxamate 23 | 140 nM (in T-helper cells) | jchemrev.com |

| Lipid Peroxidation | N-substituted thiomorpholine derivative | as low as 7.5 µM | jchemrev.comnih.gov |

The incorporation of a thiomorpholine moiety into a drug candidate is a recognized strategy for improving its pharmacokinetic (PK) and pharmacodynamic (PD) properties. mdpi.com Adding functional groups like morpholine (B109124) and its thio-analogue can enhance critical parameters such as aqueous solubility, membrane permeability, and the nature of interactions with biological targets. mdpi.com

Biochemical Research Applications beyond Drug Discovery

Beyond their direct application in drug discovery, this compound and its derivatives serve as valuable tools in broader biochemical research. The development of potent and selective inhibitors for enzymes like TACE, DPP-IV, and squalene synthase provides researchers with chemical probes to investigate the roles of these enzymes in various biological processes and pathways. jchemrev.compatentcut.comnih.gov

The structural features of these compounds are also utilized in synthetic and enzymatic processes. For example, the this compound structure can be a substrate in enzyme-catalyzed kinetic resolutions, a method used to separate enantiomers of a chiral compound, which is a fundamental technique in biochemical and pharmaceutical research. Additionally, polymers derived from thiomorpholine have been developed for use as smart materials in biological applications, such as in creating platforms for the site-specific labeling of proteins or as responsive materials for controlled release systems. researchgate.net

Enzyme Substrate Mimicry

The structural similarity of the this compound scaffold to the amino acid proline allows its derivatives to act as effective mimics of natural enzyme substrates. This is particularly evident in their interaction with dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in glucose homeostasis. DPP-IV is a serine exopeptidase that selectively cleaves dipeptides from the N-terminus of polypeptides, with a high preference for proline or alanine (B10760859) in the penultimate position. nih.gov By mimicking the proline residue, this compound derivatives can competitively inhibit DPP-IV, thereby preventing the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1). The stabilization of GLP-1 leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, highlighting the therapeutic potential of these compounds in the management of type 2 diabetes. nih.gov

Detailed research into the structure-activity relationship of thiomorpholine-based compounds has elucidated the structural requirements for potent DPP-IV inhibition. In a notable study, a series of thirteen N-substituted thiomorpholine derivatives were synthesized and evaluated for their in vitro DPP-IV inhibitory activity. jchemrev.com The findings from this research underscore the significance of the thiomorpholine core as a proline isostere.

The inhibitory activities of several synthesized thiomorpholine-bearing compounds against DPP-IV are presented below. The data demonstrates that modifications to the acyl group attached to the thiomorpholine nitrogen significantly influence the inhibitory potency.

| Compound | Acyl Group | IC50 (µmol/L) |

| 16a | 2-Amino-3-methyl-butyryl | 6.93 |

| 16b | 2-Amino-3-phenyl-propionyl | 6.29 |

| 16c | 2-Amino-4-methyl-pentanoyl | 3.40 |

The investigation revealed that compounds with bulkier acyl groups at the N-position of the thiomorpholine ring exhibited enhanced inhibitory activity against DPP-IV. nih.gov Specifically, compounds 16a , 16b , and 16c emerged as potent inhibitors, with IC50 values of 6.93 µmol/L, 6.29 µmol/L, and 3.40 µmol/L, respectively. jchemrev.com This suggests that the active site of DPP-IV can accommodate larger substituents on the proline-mimicking scaffold, and that these bulkier groups may form additional favorable interactions within the enzyme's active site, leading to stronger inhibition. The success of these derivatives as competitive inhibitors provides a clear example of enzyme substrate mimicry, where the synthetic compound effectively competes with the natural substrate for binding to the enzyme's active site. jchemrev.com

Future Directions and Emerging Research Themes

Development of Novel and Sustainable Synthetic Routes

The demand for efficient and environmentally benign chemical processes has spurred research into new methods for synthesizing thiomorpholine-2-carboxylic acid. Future developments are focused on overcoming the limitations of traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Enzymatic Synthesis: A significant leap towards sustainable synthesis involves the use of biocatalysts. Recent studies have demonstrated the successful enantioselective synthesis of this compound using engineered enzymes. For instance, Lipase B from Candida antarctica (CAL-B) has been effectively used for the kinetic resolution of racemic thiomorpholine (B91149) esters, achieving high enantiomeric excess. This enzymatic approach offers mild reaction conditions and high selectivity, representing a green alternative to conventional chemical methods.

Continuous Flow Chemistry: The principles of flow chemistry are being applied to the synthesis of the core thiomorpholine structure, a methodology that can be adapted for its derivatives. A notable development is the telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride in a continuous flow system. jchemrev.commdpi.comnih.govresearchgate.net This method utilizes low-cost starting materials and a photocatalyst, offering advantages such as enhanced safety, scalability, and time efficiency. jchemrev.comresearchgate.netacs.org The robustness of this process, demonstrated by extended reaction times with high yield, makes it a promising platform for the sustainable production of thiomorpholine-based compounds. nih.gov

Solid-Phase Synthesis: For the creation of libraries of derivatives for screening purposes, solid-phase synthesis offers a powerful tool. Polymer-supported synthesis has been explored for the stereoselective preparation of thiomorpholine-3-carboxylic acid derivatives, a structural isomer of the title compound. e3s-conferences.orgnih.govacs.org This technique, starting from immobilized amino acids like cysteine, allows for the systematic modification of the thiomorpholine scaffold and subsequent cleavage from the resin to yield the desired products. e3s-conferences.orgnih.gov Adapting this methodology for this compound could accelerate the discovery of new bioactive molecules.

Table 1: Comparison of Modern Synthetic Routes for Thiomorpholine Scaffolds

| Synthetic Method | Key Features | Primary Advantages | Reported Application |

|---|---|---|---|

| Enzymatic Synthesis | Uses engineered enzymes (e.g., CAL-B lipase). | High enantioselectivity (>90% ee), mild reaction conditions (pH 7.0, 30°C). | Enantiomerically pure this compound. |

| Continuous Flow Photochemistry | Telescoped thiol-ene reaction and cyclization. jchemrev.comjchemrev.com | Uses low-cost materials, scalable, time-efficient (40 min residence time), enhanced safety. mdpi.comnih.gov | Synthesis of the parent Thiomorpholine ring. researchgate.netacs.org |

| Polymer-Supported Synthesis | Immobilized amino acid precursors on a solid resin. e3s-conferences.org | Suitable for combinatorial library synthesis, stereoselective. e3s-conferences.orgacs.org | Thiomorpholine-3-carboxylic acid derivatives. nih.gov |

Exploration of this compound in New Therapeutic Areas

While the thiomorpholine scaffold is present in various pharmacologically active agents, the specific therapeutic potential of this compound is an area of active investigation. jchemrev.comjchemrev.comresearchgate.net The unique structural combination of a cyclic thioether, a secondary amine, and a carboxylic acid group makes it an attractive starting point for drug discovery in diverse therapeutic fields.

Initial research has identified promising biological activities for this compound, including antimicrobial, anticancer, and antischistosomal properties. The broader class of thiomorpholine derivatives has shown a wide spectrum of pharmacological effects, suggesting potential new avenues for the specific 2-carboxylic acid analogue. These include:

Antitubercular Activity : Given that derivatives of thiomorpholine have shown activity against Mycobacterium smegmatis, exploring this compound-based compounds against Mycobacterium tuberculosis is a logical next step. jchemrev.comjchemrev.com

Enzyme Inhibition : Thiomorpholine-containing molecules have been identified as inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes, urease, and acetylcholinesterase. jchemrev.comjchemrev.com The carboxylic acid moiety of this compound could serve as a key binding element for metalloenzymes or as a bioisostere for other functional groups in enzyme inhibitors. frontiersin.orgnih.govcapes.gov.br

Metabolic Disorders : Hypolipidemic and hypocholesterolemic effects have been observed in certain N-substituted thiomorpholine derivatives. nih.gov These compounds may act by inhibiting squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis. nih.gov Investigating whether this compound or its esters can modulate lipid metabolism is a promising research direction.

Antioxidant and Anti-inflammatory applications : The antioxidant properties of some thiomorpholine derivatives, which inhibit lipid peroxidation, suggest their potential in conditions associated with oxidative stress. jchemrev.comnih.gov

The carboxylic acid group itself can be a critical pharmacophore, but it can also present challenges in drug development. nih.govdrughunter.com Future research will likely focus on creating derivatives, such as esters or amides, and employing bioisosteric replacements to optimize pharmacokinetic and pharmacodynamic properties for these new therapeutic areas. nih.gov

Table 2: Investigated and Potential Therapeutic Activities of the Thiomorpholine Scaffold

| Therapeutic Area | Molecular Target/Mechanism of Action | Observed in | Relevance for this compound |

|---|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis. | This compound. | Lead compound for new antibiotics. |

| Anticancer | Induction of apoptosis via caspase pathways. | This compound. | Potential chemotherapeutic agent. |

| Anti-diabetic | Inhibition of Dipeptidyl peptidase IV (DPP-IV). jchemrev.comjchemrev.com | Thiomorpholine-bearing compounds. jchemrev.com | Potential for developing novel type 2 diabetes treatments. |

| Hypolipidemic | Inhibition of squalene synthase; antioxidant activity. jchemrev.comnih.gov | N-substituted thiomorpholine derivatives. nih.gov | Potential as an antiatherogenic agent. |

| Antitubercular | Activity against Mycobacterium. jchemrev.comjchemrev.com | Thiomorpholine derivatives. jchemrev.com | Scaffold for developing new anti-TB drugs. |

Interdisciplinary Approaches Integrating AI and Big Data in Chemical Research

The complexity of chemical synthesis and drug discovery necessitates more advanced research tools. The integration of artificial intelligence (AI), machine learning (ML), and big data analysis is set to revolutionize research on molecules like this compound. nih.gov

Predictive Synthesis and Reaction Optimization: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes. researchgate.net For this compound, AI could be used to:

Identify novel and more efficient synthetic pathways.

Optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Predict the properties of unknown derivatives before they are synthesized.

Materials Design: AI can also be applied to materials science to design new polymers with desired properties. By learning the relationship between polymer structure and function, ML models could predict the LCST, drug-loading capacity, or mechanical strength of new polymers derived from this compound, guiding synthetic efforts toward the most promising candidates.

The future of chemical research lies in the synergy between experimental work and computational analysis. nih.gov For a molecule with the versatile potential of this compound, this interdisciplinary approach will be crucial for unlocking its full potential in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Thiomorpholine-2-carboxylic acid, and how do reaction conditions influence yield?